Methyl N-hexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-hexylcarbamate, also known as carbamic acid, hexyl-, methyl ester, is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-hexylcarbamate can be synthesized through the reaction of n-hexylamine with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs at a temperature of 150°C and under high pressure (9.0 MPa). The iron-chrome catalyst TZC-3/1 has been found to be particularly effective, leading to approximately 70% yield of this compound with an 80% selectivity .
Another method involves the reaction of chlorosulfonyl isocyanate with anhydrous methanol in benzene, followed by the addition of triethylamine. This method requires careful handling due to the corrosive nature of chlorosulfonyl isocyanate and the carcinogenic properties of benzene .
Chemical Reactions Analysis
Types of Reactions
Methyl N-hexylcarbamate undergoes various chemical reactions, including:
Carbamoylation: The reaction with amines to form carbamate esters.
Hydrolysis: The breakdown of the carbamate ester into the corresponding amine and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Dimethyl Carbonate: Used in the carbamoylation reaction.
Chlorosulfonyl Isocyanate: Used in the synthesis involving methanol and benzene.
Triethylamine: Used as a base in the synthesis process.
Major Products
Carbamate Esters: Formed through the reaction with amines.
Amines and Alcohols: Formed through hydrolysis.
Scientific Research Applications
Methyl N-hexylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of agrochemicals and as a protecting group for amine functionality.
Mechanism of Action
The mechanism of action of methyl N-hexylcarbamate involves the carbamate functionality, which imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Comparison with Similar Compounds
Methyl N-hexylcarbamate can be compared with other carbamate esters, such as:
Ethyl N-methylcarbamate: Similar in structure but with different alkyl groups.
Dimethyl Carbamate: Contains two methyl groups instead of a hexyl group.
Phenyl N-methylcarbamate: Contains a phenyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and applications .
Biological Activity
Methyl N-hexylcarbamate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound (C8H17NO2) is a carbamate derivative characterized by the presence of a hexyl group attached to the nitrogen atom of the carbamate functional group. Its molecular structure can be represented as follows:
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hexylamine with methyl chloroformate or through other carbamoylation methods. Research indicates that variations in the synthesis process can lead to differences in biological activity, which emphasizes the importance of precise synthetic methods in medicinal chemistry .
Cholinesterase Inhibition
One of the primary areas of investigation for this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions such as Alzheimer's disease. Studies have shown that various carbamates, including those related to this compound, exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
A study highlighted that hexylcarbamates generally showed less potent AChE inhibition compared to dimethylcarbamates, with IC50 values ranging from 13 nM to over 1000 nM for different derivatives . This suggests a selective activity profile where this compound may possess moderate inhibitory effects on central AChE but lower toxicity compared to more potent inhibitors like Rivastigmine.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound through its interactions with various cellular pathways. For instance, it has been observed that certain carbamates can promote neurite outgrowth in neuronal cells, indicating potential applications in neurodegenerative diseases .
In Vitro Studies
- Cholinesterase Activity : In vitro studies assessing the AChE inhibition by this compound revealed that while it does inhibit AChE, its selectivity towards BuChE suggests it may have a favorable safety profile for therapeutic use .
- Neurite Outgrowth : Another study demonstrated that compounds similar to this compound promoted significant neurite outgrowth in neuroblastoma cells, suggesting potential applications in enhancing neuronal repair mechanisms .
Study Focus | Findings | Reference |
---|---|---|
Cholinesterase Inhibition | Moderate AChE inhibition | |
Neuroprotective Effects | Promoted neurite outgrowth |
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through acute toxicity studies. The LD50 values obtained from animal studies indicate that while it exhibits some toxicity, it is relatively lower compared to more potent cholinesterase inhibitors . This aspect is crucial for its potential therapeutic applications.
Properties
CAS No. |
22139-32-8 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl N-hexylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
OXNAJPQXTZANJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.